Lithium 5-Benzyl-1,3,4-oxaDiazole-2-carboxylate
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Overview
Description
Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C10H7LiN2O3 and a molecular weight of 210.12 g/mol This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The compound belongs to the 1,3,4-oxadiazole class . Compounds of this class have shown exciting antibacterial activities . .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole compounds can affect proteomics-mediated protein pathways and differentially expressed gene analysis .
Result of Action
As a member of the 1,3,4-oxadiazole class, this compound may have antibacterial effects . The exact molecular and cellular effects would depend on the specific targets and pathways it affects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the storage temperature and exposure to moisture can affect the stability of the compound .
Preparation Methods
The synthesis of Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 5-Benzyl-1,3,4-oxadiazole-2-carboxylic acid with a lithium salt. The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Lithium 5-Benzyl-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral activities.
1,2,3-Oxadiazole: Studied for its potential as an anticancer agent.
1,2,5-Oxadiazole: Used in the development of new materials with unique properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
lithium;5-benzyl-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.Li/c13-10(14)9-12-11-8(15-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUCRJJJTZBLGU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)CC2=NN=C(O2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7LiN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2124265-21-8 |
Source
|
Record name | lithium(1+) 5-benzyl-1,3,4-oxadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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